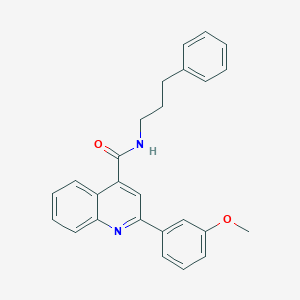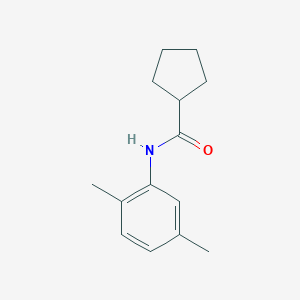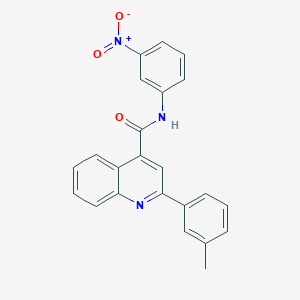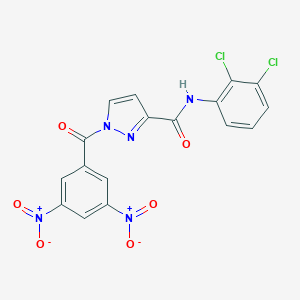![molecular formula C45H28Cl4N4O2 B329843 2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B329843.png)
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline and benzyl intermediates. The key steps include:
Formation of the Quinoline Intermediate: This involves the reaction of 3,4-dichlorophenylamine with a suitable quinoline precursor under acidic conditions.
Coupling Reaction: The quinoline intermediate is then coupled with a benzyl phenyl compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final step involves the reaction of the coupled intermediate with 2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl groups but different core structure.
2,4-Dichlorophenylacetic acid: Another dichlorophenyl compound with different functional groups and applications.
Uniqueness
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE is unique due to its combination of multiple aromatic rings and chlorine substituents, which confer specific chemical and biological properties not found in simpler dichlorophenyl compounds.
特性
分子式 |
C45H28Cl4N4O2 |
|---|---|
分子量 |
798.5 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-N-[4-[[4-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]phenyl]methyl]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C45H28Cl4N4O2/c46-36-19-13-28(22-38(36)48)42-24-34(32-5-1-3-7-40(32)52-42)44(54)50-30-15-9-26(10-16-30)21-27-11-17-31(18-12-27)51-45(55)35-25-43(29-14-20-37(47)39(49)23-29)53-41-8-4-2-6-33(35)41/h1-20,22-25H,21H2,(H,50,54)(H,51,55) |
InChIキー |
RWQYHWYUXVWDLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC(=C(C=C8)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC(=C(C=C8)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B329760.png)
![3-(4-fluorophenyl)-N-[3-({[3-(4-fluorophenyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B329761.png)

![isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329765.png)


![3-(4-methoxyphenyl)-N-(4-{[3-(4-methoxyphenyl)acryloyl]amino}butyl)acrylamide](/img/structure/B329772.png)


![3-cyclohexyl-N-(3-{[(3-cyclohexylpropanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)propanamide](/img/structure/B329777.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B329778.png)
![3-{4-nitrophenyl}-N-{4-[(3-{4-nitrophenyl}acryloyl)amino]cyclohexyl}acrylamide](/img/structure/B329780.png)

![Butyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B329785.png)
